![molecular formula C14H19BrN2O4S B512975 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 940989-56-0](/img/structure/B512975.png)
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), a bromine atom, and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonyl group, the bromine atom, and the methoxy group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the sulfonyl group, the bromine atom, and the methoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could be involved in substitution reactions, while the sulfonyl group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in the molecule. For example, the presence of the polar sulfonyl group and the nonpolar methoxy group could affect the compound’s solubility in different solvents .Aplicaciones Científicas De Investigación
Pharmaceutical Research: Antiviral Agents
This compound’s structure, featuring a brominated methoxy-methylbenzenesulfonyl group, indicates potential utility in the development of antiviral agents. The presence of a piperazine ring is often seen in molecules with biological activity, and its modification can lead to compounds with significant antiviral properties . For example, derivatives of piperazine have been synthesized and reported as inhibitors against various viruses, including influenza A and Coxsackie B4 virus .
Organic Synthesis: Benzylic Modification
The benzylic position of this compound is a prime site for chemical reactions such as free radical bromination and nucleophilic substitution. These reactions are fundamental in organic synthesis, allowing for the modification of the compound to create new derivatives with potential biological activities .
Cancer Research: Anticancer Compounds
Compounds with a benzenesulfonyl moiety have been explored for their anticancer properties. The sulfonyl group can interact with various biological targets, potentially leading to the development of new anticancer drugs. Research into indole derivatives, which share structural similarities with this compound, has revealed a range of biological activities, including anticancer effects .
Agricultural Chemistry: Plant Growth Regulators
The structure of this compound resembles that of plant hormones like indole-3-acetic acid, which is derived from tryptophan. It could be used to synthesize analogs that act as plant growth regulators, influencing various aspects of plant development .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHDZXOIKDTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

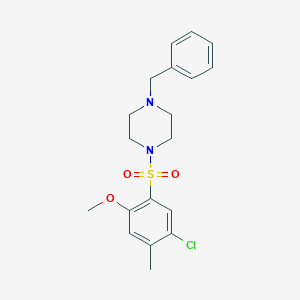
![1-Benzyl-4-[(4-bromo-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512899.png)
![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)
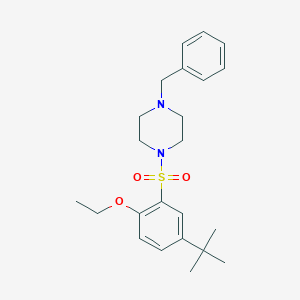
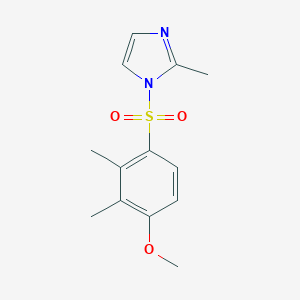
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)
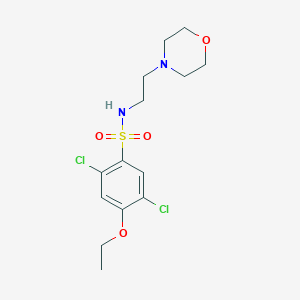
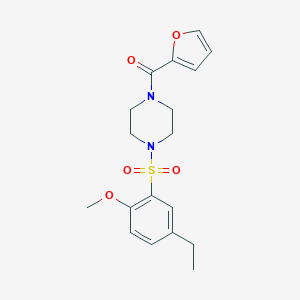
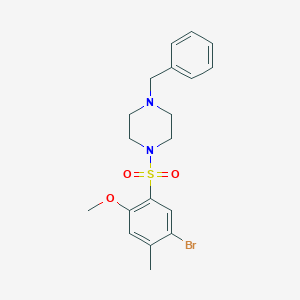
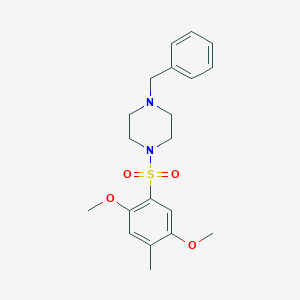
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B512926.png)